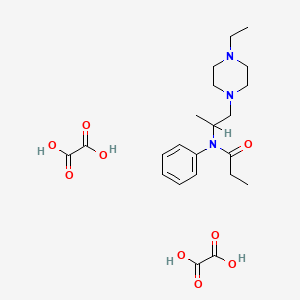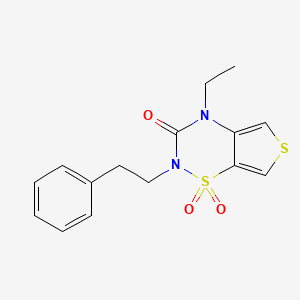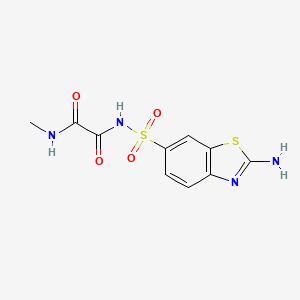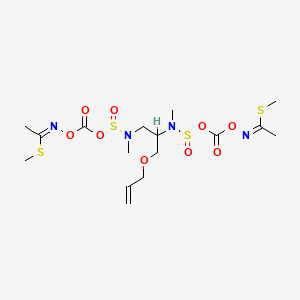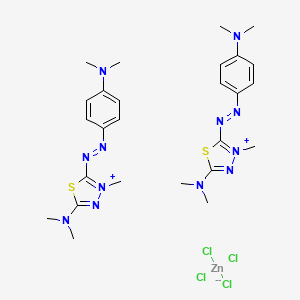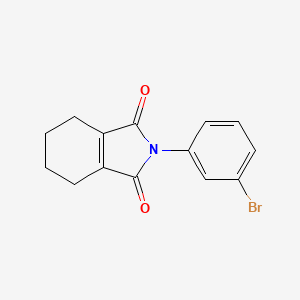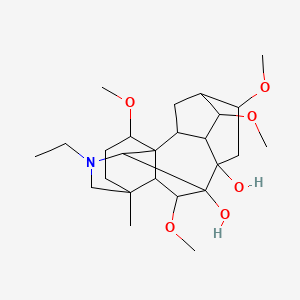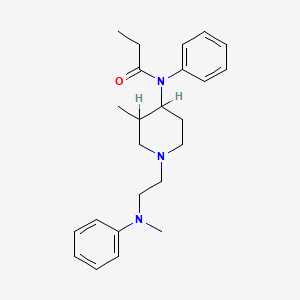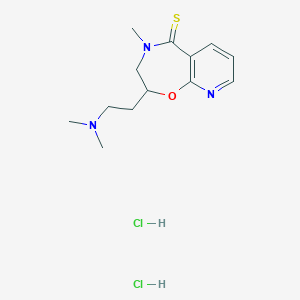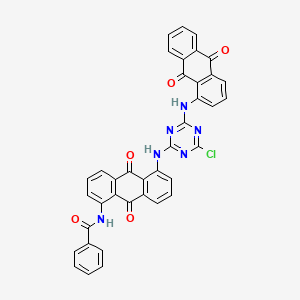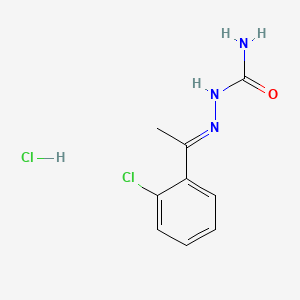
(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, an ethylidene linkage, and a hydrazinecarboxamide moiety, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride typically involves the condensation of 2-chloroacetophenone with hydrazinecarboxamide under acidic conditions. The reaction is carried out in ethanol with concentrated hydrochloric acid as a catalyst. The mixture is refluxed for several hours, followed by crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
- (E)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide
Uniqueness
(E)-2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide monohydrochloride is unique due to its specific structural features, such as the chlorophenyl group and the ethylidene linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
133662-17-6 |
|---|---|
Fórmula molecular |
C9H11Cl2N3O |
Peso molecular |
248.11 g/mol |
Nombre IUPAC |
[(E)-1-(2-chlorophenyl)ethylideneamino]urea;hydrochloride |
InChI |
InChI=1S/C9H10ClN3O.ClH/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10;/h2-5H,1H3,(H3,11,13,14);1H/b12-6+; |
Clave InChI |
XOBKPEOQXWDDEO-WXIWBVQFSA-N |
SMILES isomérico |
C/C(=N\NC(=O)N)/C1=CC=CC=C1Cl.Cl |
SMILES canónico |
CC(=NNC(=O)N)C1=CC=CC=C1Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


